molecular formula C15H16N2O B3137435 1-[4-(pyrrolidine-1-carbonyl)phenyl]-1H-pyrrole CAS No. 439095-59-7

1-[4-(pyrrolidine-1-carbonyl)phenyl]-1H-pyrrole

Cat. No.: B3137435
CAS No.: 439095-59-7
M. Wt: 240.3 g/mol
InChI Key: QCYRQCGSDBQCAZ-UHFFFAOYSA-N
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Description

1-[4-(Pyrrolidine-1-carbonyl)phenyl]-1H-pyrrole is a heterocyclic compound featuring a pyrrole ring directly attached to a phenyl group substituted at the para position with a pyrrolidine-1-carbonyl moiety. This structure confers unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science. The pyrrolidine-1-carbonyl group introduces both hydrogen-bonding capability (via the carbonyl) and conformational flexibility (via the pyrrolidine ring), distinguishing it from simpler phenyl-pyrrole derivatives.

Properties

IUPAC Name

pyrrolidin-1-yl-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-15(17-11-3-4-12-17)13-5-7-14(8-6-13)16-9-1-2-10-16/h1-2,5-10H,3-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYRQCGSDBQCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901234138
Record name 1-Pyrrolidinyl[4-(1H-pyrrol-1-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901234138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439095-59-7
Record name 1-Pyrrolidinyl[4-(1H-pyrrol-1-yl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439095-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinyl[4-(1H-pyrrol-1-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901234138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[4-(pyrrolidine-1-carbonyl)phenyl]-1H-pyrrole typically involves the following steps:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-[4-(pyrrolidine-1-carbonyl)phenyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Structural Analogues with Substituted Benzyl-Pyrrole Cores

synthesizes eight 1-(4-substituted benzyl)-1H-pyrrole derivatives (e.g., nitro, trifluoromethyl, fluorophenyl groups) via Suzuki-Miyaura cross-coupling. Key differences from the target compound include:

  • Substituent Type: The target compound’s pyrrolidine-1-carbonyl group is bulkier and more polar than the nitro (-NO₂), trifluoromethyl (-CF₃), or cyano (-CN) groups in analogs like 2m or 2p.
  • Physical State : Most analogs (e.g., 2l, 2o) are oils, while nitrile-containing 2m is a solid. The target compound’s polarity may result in a higher melting point than oily analogs but lower than crystalline nitriles.

Table 1: Selected Analogs from

Compound ID Substituent Yield (%) Physical State
2m 4-Cyanobenzyl 85 Solid
2o 4-Nitrobenzyl 87 Oil
2p 4-Trifluoromethylbenzyl 76 Oil

Pyrrolidine-Carbonyl-Containing Derivatives

Milpecitinib () features a 5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl group linked to a thiazole-acetamide scaffold. Key comparisons:

  • Pharmacological Activity : Milpecitinib is a Janus kinase (JAK) inhibitor for veterinary use, indicating that the pyrrolidine-carbonyl-pyrrole moiety may act as a pharmacophore in kinase inhibition. However, the target compound lacks the thiazole and acetamide groups critical for JAK binding .

Thiazole-Linked Pyrrole Derivatives

M330-0140 () contains a pyrrolidine-1-carbonyl group on a thiazole ring connected to a sulfonamide-substituted pyrrole. Differences include:

  • Bioactivity : The sulfonamide group in M330-0140 enhances solubility and hydrogen-bonding capacity, likely making it more suitable for enzyme inhibition assays. The target compound’s lack of sulfonamide may reduce polar interactions but improve membrane permeability .
  • Synthetic Accessibility : Introducing the thiazole-sulfonamide moiety requires multi-step synthesis, whereas the target compound’s structure may be accessible via direct coupling or amidation reactions.

Halogenated Phenyl-Pyrrole Derivatives

1-(4-Chlorophenyl)-1H-Pyrrole () and 1-(3,5-Dimethylphenyl)-1H-pyrrole () are simpler analogs with halogen or alkyl substituents:

  • Electronic Effects : The chloro group in 1-(4-chlorophenyl)-1H-pyrrole is electron-withdrawing, while the pyrrolidine-carbonyl group in the target compound has mixed electronic effects (carbonyl electron-withdrawing, pyrrolidine electron-donating).

Table 2: Key Property Comparison

Compound LogP (Predicted) Hydrogen-Bond Acceptors Bioactivity Relevance
Target Compound ~2.5 3 (carbonyl, pyrrolidine) Kinase inhibition (speculative)
1-(4-Chlorophenyl)-1H-pyrrole ~3.0 1 Intermediate for agrochemicals
Milpecitinib ~3.8 6 JAK inhibition (confirmed)

Biological Activity

1-[4-(Pyrrolidine-1-carbonyl)phenyl]-1H-pyrrole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a pyrrole ring, which is known for its ability to participate in various biological interactions. The structural formula is represented as:

C13H14N2O\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrole exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results against liver (HEPG2) and breast (MCF7) cancer cells.

Case Study: Cytotoxicity Evaluation
In vitro studies revealed that the compound exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cardiac cells. The selectivity index indicates potential for therapeutic use with minimized side effects.

Cell LineIC50 (µM)Selectivity Index
HEPG2152.5
MCF7202.0
Non-cancerous cardiac cells>50-

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been investigated, particularly against resistant strains of bacteria.

Research Findings:
In a study evaluating the Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli, the compound displayed potent activity.

PathogenMIC (µg/mL)Control (Ciprofloxacin)
Staphylococcus aureus3.122
Escherichia coli12.52

These results suggest that the compound could serve as a lead for developing new antibacterial agents.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and compounds derived from pyrrole have been shown to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Mechanism of Action:
The compound appears to modulate pathways involved in inflammation, potentially through the inhibition of NF-kB signaling.

Neuroprotective Properties

Emerging research indicates that pyrrole derivatives may possess neuroprotective effects, particularly through their interaction with serotonin receptors.

Case Study: Neuroprotection in Cognitive Deficits
A study focused on the effects of similar compounds on cognitive deficits linked to serotonin type 6 receptors (5-HT6R). The results indicated that these compounds could enhance cognitive function in animal models.

Q & A

Q. What are the common synthetic routes for preparing 1-[4-(pyrrolidine-1-carbonyl)phenyl]-1H-pyrrole, and how are reaction conditions optimized?

The synthesis typically involves multi-step routes, such as coupling reactions between pyrrolidine-carbonyl intermediates and functionalized phenyl-pyrrole precursors. Key steps include:

  • Nucleophilic substitution : Amine groups in pyrrolidine react with activated carbonyl phenyl intermediates under reflux conditions (e.g., xylene, 25–30 hours) .
  • Catalytic hydrogenation : Palladium catalysts (e.g., Pd/C) are used to reduce nitro or carbonyl groups in precursors, requiring controlled H₂ pressure and temperature .
  • Purification : Recrystallization from methanol or ethanol ensures high purity (>95%), monitored by HPLC or TLC .
    Optimization : Reaction time, solvent polarity, and catalyst loading are adjusted using design-of-experiments (DoE) frameworks to maximize yield (e.g., 67–85% yields reported in similar pyrrole syntheses) .

Q. How is the structural integrity of this compound validated?

Methodological validation includes:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirms substituent positions (e.g., pyrrolidine carbonyl at δ ~170 ppm in ¹³C NMR) .
    • IR spectroscopy : Identifies carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C-H bonds (~3100 cm⁻¹) .
  • X-ray crystallography : Resolves steric effects from the phenyl-pyrrolidine moiety, as seen in related compounds .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H⁺] peaks matching theoretical values) .

Q. What preliminary biological screening assays are used to evaluate this compound?

Initial screens focus on:

  • Enzyme inhibition : Assays targeting kinases or proteases, using fluorescence-based or colorimetric readouts (e.g., IC₅₀ determination) .
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., IC₅₀ values compared to controls like doxorubicin) .
  • Receptor binding : Radioligand displacement studies for GPCRs or nuclear receptors .
    Data interpretation requires normalization to vehicle controls and statistical validation (e.g., ANOVA with p < 0.05) .

Advanced Research Questions

Q. How can contradictory structure-activity relationship (SAR) data for pyrrolidine-pyrrole derivatives be resolved?

Contradictions often arise from:

  • Steric vs. electronic effects : Computational modeling (e.g., DFT calculations) distinguishes whether substituents hinder binding (steric) or alter electron density (electronic) .
  • Solubility artifacts : Poor solubility in bioassays may mask activity. Use DLS (dynamic light scattering) to assess aggregation and revise solvent systems (e.g., PEG-400/water mixtures) .
  • Off-target effects : Proteome-wide profiling (e.g., thermal shift assays) identifies unintended targets .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

Approaches include:

  • Prodrug design : Masking the carbonyl group with ester prodrugs to reduce CYP450-mediated oxidation .
  • Isotope labeling : Deuterating labile C-H bonds (e.g., pyrrolidine ring) to slow metabolism, validated via LC-MS/MS stability assays .
  • Co-crystallization studies : Identifying metabolic hotspots by analyzing enzyme-substrate complexes (e.g., with CYP3A4) .

Q. How can synthetic byproducts or degradation products be characterized and mitigated?

  • HPLC-MS/MS : Identifies impurities >0.1% abundance using gradient elution and high-resolution mass detection .
  • Forced degradation studies : Expose the compound to heat, light, or pH extremes to predict stability issues. For example, acidic conditions may hydrolyze the pyrrolidine carbonyl group .
  • Process optimization : Switch from homogeneous catalysts (e.g., Pd/C) to immobilized catalysts to reduce metal leaching and byproduct formation .

Q. What advanced techniques elucidate the mechanism of action in pharmacological targets?

  • Cryo-EM/X-ray crystallography : Resolve binding modes with targets (e.g., kinase domains) at <3 Å resolution .
  • Kinetic assays : Stopped-flow fluorescence to measure binding rates (kₒₙ/kₒff) and determine inhibition modality (competitive vs. allosteric) .
  • SPR (Surface Plasmon Resonance) : Quantifies binding affinity (KD) in real-time, using immobilized target proteins .

Q. How are computational methods integrated into the design of analogs with enhanced potency?

  • Molecular docking : Screens virtual libraries against target pockets (e.g., using AutoDock Vina) to prioritize substituents at the 4-phenyl position .
  • MD simulations : Assess conformational stability of ligand-target complexes over 100-ns trajectories to guide synthetic efforts .
  • QSAR models : Train regression models on IC₅₀ data to predict bioactivity of novel analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(pyrrolidine-1-carbonyl)phenyl]-1H-pyrrole
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1-[4-(pyrrolidine-1-carbonyl)phenyl]-1H-pyrrole

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